2-(3-methyl-1-piperidinyl)ethyl 2-(phenylsulfanyl)ethyl ether
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Overview
Description
2-(3-methyl-1-piperidinyl)ethyl 2-(phenylsulfanyl)ethyl ether is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This particular compound is characterized by the presence of a phenylsulfanyl group and an ethoxyethyl chain attached to the piperidine ring. It has a molecular formula of C16H25NOS and a molecular weight of 279.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1-piperidinyl)ethyl 2-(phenylsulfanyl)ethyl ether typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylpiperidine with 2-(2-phenylsulfanylethoxy)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1-piperidinyl)ethyl 2-(phenylsulfanyl)ethyl ether can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl chain, where nucleophiles like amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, THF as solvent.
Substitution: Amines or thiols, aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(3-methyl-1-piperidinyl)ethyl 2-(phenylsulfanyl)ethyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methyl-1-piperidinyl)ethyl 2-(phenylsulfanyl)ethyl ether involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
1-Methylpiperidine: A methyl-substituted derivative of piperidine.
2-Phenylsulfanylethylamine: Contains the phenylsulfanyl group but lacks the piperidine ring.
Uniqueness
2-(3-methyl-1-piperidinyl)ethyl 2-(phenylsulfanyl)ethyl ether is unique due to the combination of the piperidine ring, the phenylsulfanyl group, and the ethoxyethyl chain. This unique structure imparts specific chemical and biological properties that are not observed in simpler piperidine derivatives .
Properties
Molecular Formula |
C16H25NOS |
---|---|
Molecular Weight |
279.4g/mol |
IUPAC Name |
3-methyl-1-[2-(2-phenylsulfanylethoxy)ethyl]piperidine |
InChI |
InChI=1S/C16H25NOS/c1-15-6-5-9-17(14-15)10-11-18-12-13-19-16-7-3-2-4-8-16/h2-4,7-8,15H,5-6,9-14H2,1H3 |
InChI Key |
GTDGCZAGEYQBAY-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCOCCSC2=CC=CC=C2 |
Canonical SMILES |
CC1CCCN(C1)CCOCCSC2=CC=CC=C2 |
Origin of Product |
United States |
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